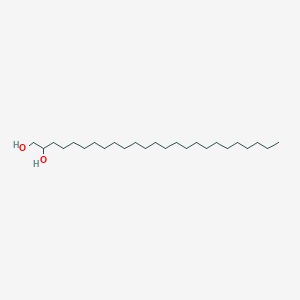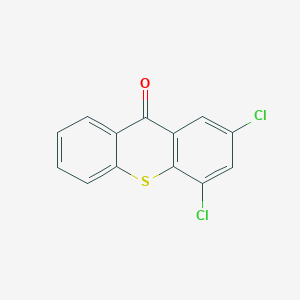![molecular formula C15H19F13O B14316194 1-[(Tridecafluorohexyl)oxy]nonane CAS No. 113659-14-6](/img/structure/B14316194.png)
1-[(Tridecafluorohexyl)oxy]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tridecafluorohexyl)oxy]nonane is a chemical compound known for its unique properties and applications. It is characterized by the presence of a tridecafluorohexyl group attached to a nonane backbone through an ether linkage. This compound is part of the broader class of fluorinated ethers, which are valued for their stability, hydrophobicity, and resistance to chemical and thermal degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tridecafluorohexyl)oxy]nonane typically involves the reaction of nonanol with tridecafluorohexyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. Common bases used include potassium carbonate or sodium hydride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Tridecafluorohexyl)oxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The fluorinated group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tridecafluorohexanol or tridecafluorohexanoic acid, while reduction can produce nonanol.
Wissenschaftliche Forschungsanwendungen
1-[(Tridecafluorohexyl)oxy]nonane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its resistance to chemical and thermal degradation.
Wirkmechanismus
The mechanism by which 1-[(Tridecafluorohexyl)oxy]nonane exerts its effects is primarily related to its fluorinated structure. The tridecafluorohexyl group imparts hydrophobicity and stability, allowing the compound to interact with hydrophobic environments, such as lipid bilayers. This interaction can influence the behavior of membrane proteins and other hydrophobic molecules. The ether linkage provides flexibility and resistance to hydrolysis, making the compound suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Perfluorooctyl)oxy]nonane
- 1-[(Tridecafluorooctyl)oxy]decane
- 1-[(Nonafluorobutyl)oxy]hexane
Comparison: 1-[(Tridecafluorohexyl)oxy]nonane is unique due to its specific fluorinated group and nonane backbone. Compared to similar compounds, it offers a balance of hydrophobicity and stability, making it suitable for a wide range of applications. The length of the fluorinated chain and the nonane backbone contribute to its distinct properties, such as lower surface tension and higher thermal stability compared to shorter or longer fluorinated ethers.
Eigenschaften
CAS-Nummer |
113659-14-6 |
|---|---|
Molekularformel |
C15H19F13O |
Molekulargewicht |
462.29 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)nonane |
InChI |
InChI=1S/C15H19F13O/c1-2-3-4-5-6-7-8-9-29-15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-9H2,1H3 |
InChI-Schlüssel |
VGXARVYKZDBRKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



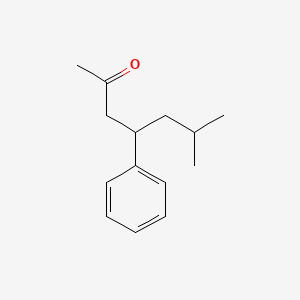
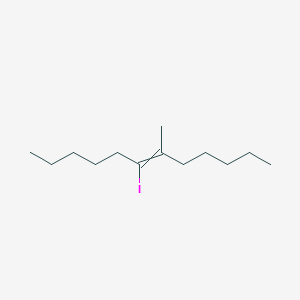
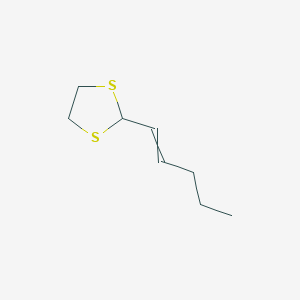
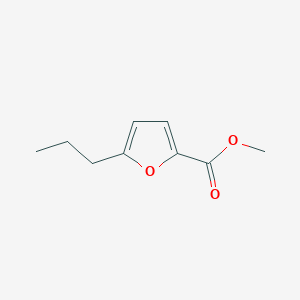
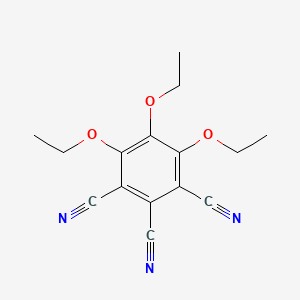
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
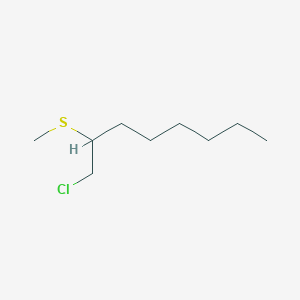

![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
